molecular formula C12H17F2N5 B11739070 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11739070
M. Wt: 269.29 g/mol
InChI Key: PQERMDZCOWJPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrazole derivatives with biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of similar compounds.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in industrial applications.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H17F2N5/c1-9-11(7-18(2)17-9)5-15-3-10-4-16-19(6-10)8-12(13)14/h4,6-7,12,15H,3,5,8H2,1-2H3

InChI Key

PQERMDZCOWJPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CN(N=C2)CC(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.